2-(3-Amino-benzenesulfonylamino)-benzoic acid 2-(3-Amino-benzenesulfonylamino)-benzoic acid
Brand Name: Vulcanchem
CAS No.: 55990-13-1
VCID: VC21079032
InChI: InChI=1S/C13H12N2O4S/c14-9-4-3-5-10(8-9)20(18,19)15-12-7-2-1-6-11(12)13(16)17/h1-8,15H,14H2,(H,16,17)
SMILES: C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)N
Molecular Formula: C13H12N2O4S
Molecular Weight: 292.31 g/mol

2-(3-Amino-benzenesulfonylamino)-benzoic acid

CAS No.: 55990-13-1

Cat. No.: VC21079032

Molecular Formula: C13H12N2O4S

Molecular Weight: 292.31 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Amino-benzenesulfonylamino)-benzoic acid - 55990-13-1

Specification

CAS No. 55990-13-1
Molecular Formula C13H12N2O4S
Molecular Weight 292.31 g/mol
IUPAC Name 2-[(3-aminophenyl)sulfonylamino]benzoic acid
Standard InChI InChI=1S/C13H12N2O4S/c14-9-4-3-5-10(8-9)20(18,19)15-12-7-2-1-6-11(12)13(16)17/h1-8,15H,14H2,(H,16,17)
Standard InChI Key GLOSXPMJTFDWRO-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)N
Canonical SMILES C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)N

Introduction

Chemical Identity and Structure

2-(3-Amino-benzenesulfonylamino)-benzoic acid (CAS: 55990-13-1) is a sulfonamide compound with a molecular formula of C13H12N2O4S and a molecular weight of 292.31 g/mol . The compound features a benzoic acid group connected to a 3-aminophenyl moiety through a sulfonamide linkage, creating an amphoteric molecule with both acidic (carboxylic acid) and basic (amine) functional groups.

Physical and Chemical Properties

The physical and chemical properties of 2-(3-Amino-benzenesulfonylamino)-benzoic acid are summarized in the following table:

PropertyValue
CAS Number55990-13-1
Molecular FormulaC13H12N2O4S
Molecular Weight292.31 g/mol
IUPAC Name2-[(3-aminophenyl)sulfonyl]amino]benzoic acid
AppearanceSolid
Storage Temperature2-8°C
Standard InChIInChI=1S/C13H12N2O4S/c14-9-4-3-5-10(8-9)20(18,19)15-12-7-2-1-6-11(12)13(16)17/h1-8,15H,14H2,(H,16,17)
Standard InChIKeyGLOSXPMJTFDWRO-UHFFFAOYSA-N
SMILESC1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)N
PubChem Compound ID5000553

Structural Features

The molecular architecture of 2-(3-Amino-benzenesulfonylamino)-benzoic acid is characterized by several key functional elements:

  • A benzoic acid group with substitution at the ortho (2) position

  • A sulfonamide linkage (-SO2NH-) serving as a bridging element

  • A 3-aminophenyl group providing a primary amine functionality

This specific arrangement of functional groups creates a versatile chemical entity with multiple sites for potential interactions with biological targets and opportunities for further synthetic modifications .

Synthesis Methods

General Synthetic Approaches

The synthesis of 2-(3-Amino-benzenesulfonylamino)-benzoic acid typically involves the reaction of appropriate sulfonyl chlorides with amino acids or amines under controlled conditions. A plausible synthetic pathway would include:

  • Nucleophilic reaction of 3-nitrobenzenesulfonyl chloride with 2-aminobenzoic acid (anthranilic acid) to establish the sulfonamide linkage

  • Subsequent reduction of the nitro group to an amino functionality using suitable reducing agents such as tin(II) chloride, iron/acetic acid, or catalytic hydrogenation

Related Synthetic Methodologies

Drawing from research on similar compounds, potential synthetic approaches include:

  • Aqueous-Alkaline Method: Similar to the synthesis of aryl sulfonamides described in research where 4-acetamidobenzenesulfonyl chloride was reacted with amino derivatives in an aqueous-alkaline medium, achieving yields between 62-92% .

  • Solid-Phase Synthesis: Adaptation of methodologies similar to those used for 2-benzothiazolyl and 2-(aminophenyl)benzothiazolyl compounds, which involve solid-phase synthetic strategies for amino acid derivatives .

  • Chemoselective Reduction: For the conversion of nitro to amino groups in the presence of other functional groups, methods involving SnCl2·2H2O under ultrasonic vibration have been reported to yield good results while leaving other potentially reducible groups unaffected .

ParameterSpecification
PurityMinimum 95%
Available Quantities250 mg, 1 g, 10 g
Typical Price Range€373.00 for 1g, €1,303.00 for 10g
Estimated DeliveryTypically 1-2 months
Storage Recommendations2-8°C
Typical ApplicationsResearch use, chemical synthesis, pharmaceutical intermediate

These commercial specifications indicate that the compound is primarily used for research purposes, with high purity standards maintained for experimental reliability .

Related Compounds and Structural Analogs

Several structurally related compounds have been documented in scientific literature, providing context for understanding the potential properties of 2-(3-Amino-benzenesulfonylamino)-benzoic acid:

  • 2-(5-tert-Butyl-2,3-dimethyl-benzenesulfonylamino)-benzoic acid

  • 3-(3-Chlorophenylsulfonamido)benzoic acid (CAS: 749884-42-2)

  • 2-[[(3-nitrophenyl)sulfonyl]amino]benzoic acid

  • 2-(4-Methyl-3-nitro-benzenesulfonylamino)-benzoic acid

  • 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid

Comparative analysis of these analogs provides insights into structure-activity relationships and contributes to understanding the potential biological properties through systematic structural comparison. The diverse substitution patterns across these analogs suggest areas for potential optimization of biological activity.

Structure-Activity Relationships

The biological activity of 2-(3-Amino-benzenesulfonylamino)-benzoic acid and related compounds is influenced by several structural factors:

Modifications to these structural elements have been demonstrated to modulate the biological activities of related sulfonamide compounds, suggesting similar structure-activity principles may apply to 2-(3-Amino-benzenesulfonylamino)-benzoic acid .

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